2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Description
The compound 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a structurally complex benzothiazolone derivative featuring a 1,2-benzothiazol-3(2H)-one 1,1-dioxide core modified with a tetrazole-methyl substituent and a 4-methoxyphenyl group. This molecule combines two pharmacologically significant heterocycles: the benzothiazolone scaffold, known for its prevalence in agrochemicals and pharmaceuticals, and the tetrazole ring, a bioisostere for carboxylic acids that enhances metabolic stability and bioavailability.
Synthetic routes for analogous benzothiazolone derivatives often involve nucleophilic substitution or condensation reactions. For instance, secondary benzenesulfonamides can be converted to N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxides under controlled conditions, followed by hydrolysis to yield saccharin derivatives. Potential applications may include agrochemical uses (e.g., insecticides or veterinary drugs), as structurally related benzothiazolones have demonstrated such activity.
Properties
Molecular Formula |
C16H13N5O4S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C16H13N5O4S/c1-25-12-8-6-11(7-9-12)21-15(17-18-19-21)10-20-16(22)13-4-2-3-5-14(13)26(20,23)24/h2-9H,10H2,1H3 |
InChI Key |
AOIWPYDYQTWYET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate acid chloride to form the benzothiazole core . The tetrazole ring can be introduced through a cyclization reaction involving an azide and a nitrile . The methoxyphenyl group is usually added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a benzothiazole backbone exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. Studies suggest that it may act by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
The compound has shown promising activity against a range of microbial pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could provide therapeutic benefits in conditions like Alzheimer's disease.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Mechanism
In a study published in Chemistry (2020), researchers synthesized various benzothiazole derivatives and assessed their anticancer activity. The results indicated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
A study conducted by Azzam et al. (2024) investigated the antimicrobial properties of related benzothiazole compounds. The findings revealed that compounds similar to 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against other benzothiazolone derivatives and tetrazole-containing molecules. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzothiazolone Derivatives
Key Observations :
Structural Uniqueness : The target compound distinguishes itself through the tetrazole-methyl group , which introduces additional hydrogen-bonding capacity and metabolic stability compared to simpler saccharin derivatives. In contrast, saccharin sodium lacks complex substituents, favoring high aqueous solubility for sweetening applications.
Applications : Unlike saccharin sodium (food additive), the target compound’s lipophilic substituents align with agrochemical applications, similar to other benzothiazol-imine derivatives used as insecticides.
Solubility: The 4-methoxyphenyl group enhances lipophilicity, contrasting sharply with the hydrophilic saccharin sodium. This property may influence bioavailability in non-aqueous systems.
Research Findings :
- Hydrolysis Stability : Benzothiazol-imine dioxides hydrolyze efficiently to saccharin derivatives under acidic conditions, but the tetrazole group in the target compound may resist hydrolysis, enhancing stability in biological environments.
- Structural analogs like saccharin sodium are well-characterized due to their commercial relevance.
Contradictions and Limitations :
Biological Activity
The compound 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide , also known as a tetrazole derivative, has garnered attention for its diverse biological activities. This article delves into the pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N6O2S
- Molecular Weight : 344.3915 g/mol
- CAS Number : 941875-62-3
The structural features that influence its biological activity include the benzothiazole moiety and the tetrazole ring, which are known to contribute to various pharmacological effects.
1. Neuropharmacological Effects
Research has shown that compounds similar to 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one exhibit significant neuropharmacological properties. For instance:
- Serotonin Receptor Interaction : Several studies indicate that derivatives of this compound demonstrate high affinity for the 5-HT1A receptor, which is crucial for regulating mood and anxiety. Compounds with similar structures have shown Ki values as low as 10 nM, suggesting potent receptor binding capabilities .
- Behavioral Studies : In vivo tests involving the conditioned avoidance response (CAR) revealed that these compounds could effectively block conditioned responses without antagonizing apomorphine-induced behaviors, indicating a potential for treating anxiety disorders .
2. Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- In Vitro Studies : Compounds derived from benzothiazole structures have been evaluated against various microbial strains. Notably, certain derivatives exhibited promising antibacterial and antifungal activities, with some showing effectiveness comparable to established antibiotics .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological efficacy of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Benzothiazole ring | Enhances interaction with biological targets |
| Methoxyphenyl group | Improves lipophilicity and receptor affinity |
| Tetrazole moiety | Contributes to neuropharmacological effects |
Studies suggest that modifications to these structural components can lead to enhanced potency and selectivity for specific biological targets .
Case Studies and Research Findings
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antidepressant Effects : A study demonstrated that compounds with similar structures could alleviate symptoms in animal models of depression by modulating serotonin levels .
- Cytotoxicity Against Cancer Cells : Research on related benzothiazole derivatives indicated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
